

UDP signaling pathways in neuronal cells

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Compound of Interest

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An In-depth Technical Guide to UDP Signaling Pathways in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular nucleotides, such as uridine diphosphate (UDP) and UDP-glucose, have emerged as critical signaling molecules within the central nervous system (CNS).^[1] Once considered solely as intracellular metabolites, these molecules are now recognized as potent ligands for a specific class of G protein-coupled receptors (GPCRs) known as P2Y receptors. In neuronal and glial cells, the activation of these receptors by UDP and its derivatives triggers a cascade of intracellular events that profoundly influence physiological and pathological processes.^[2] This guide provides a comprehensive overview of the core UDP signaling pathways in neuronal cells, focusing on the P2Y6 and P2Y14 receptors, their downstream effectors, and their roles in neuroinflammation, cell death, and synaptic maintenance. It further details key experimental protocols for investigating these pathways and presents quantitative data to support a deeper understanding of these complex systems.

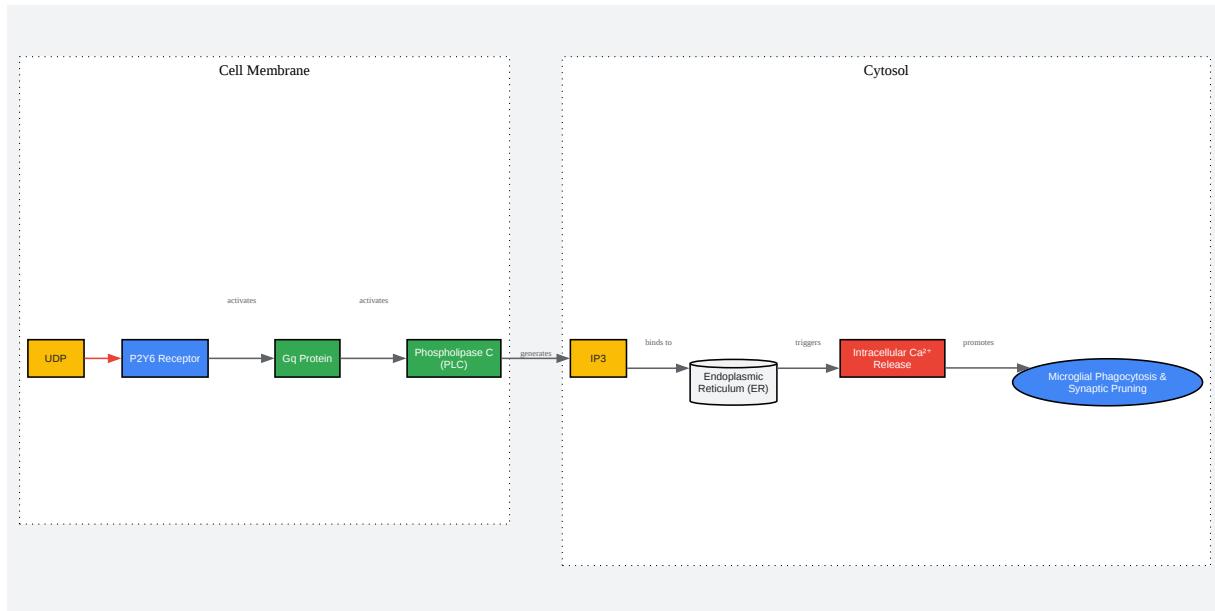
Core Signaling Pathways

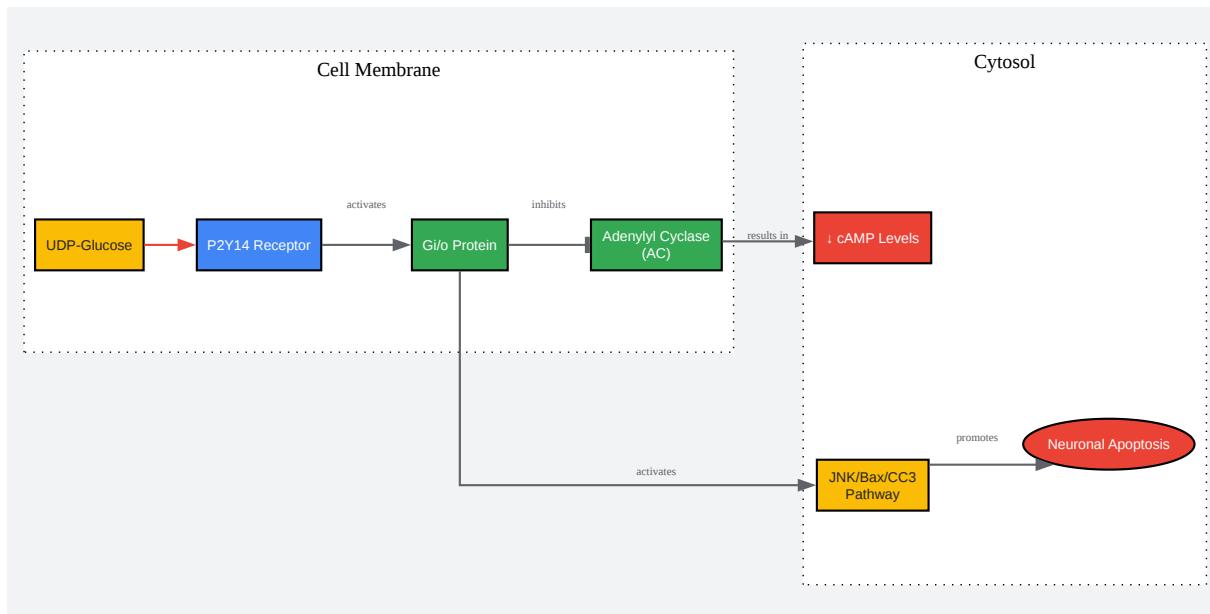
UDP and its sugar-conjugated form, UDP-glucose, mediate their effects in the CNS primarily through two distinct P2Y receptors: P2Y6 and P2Y14.

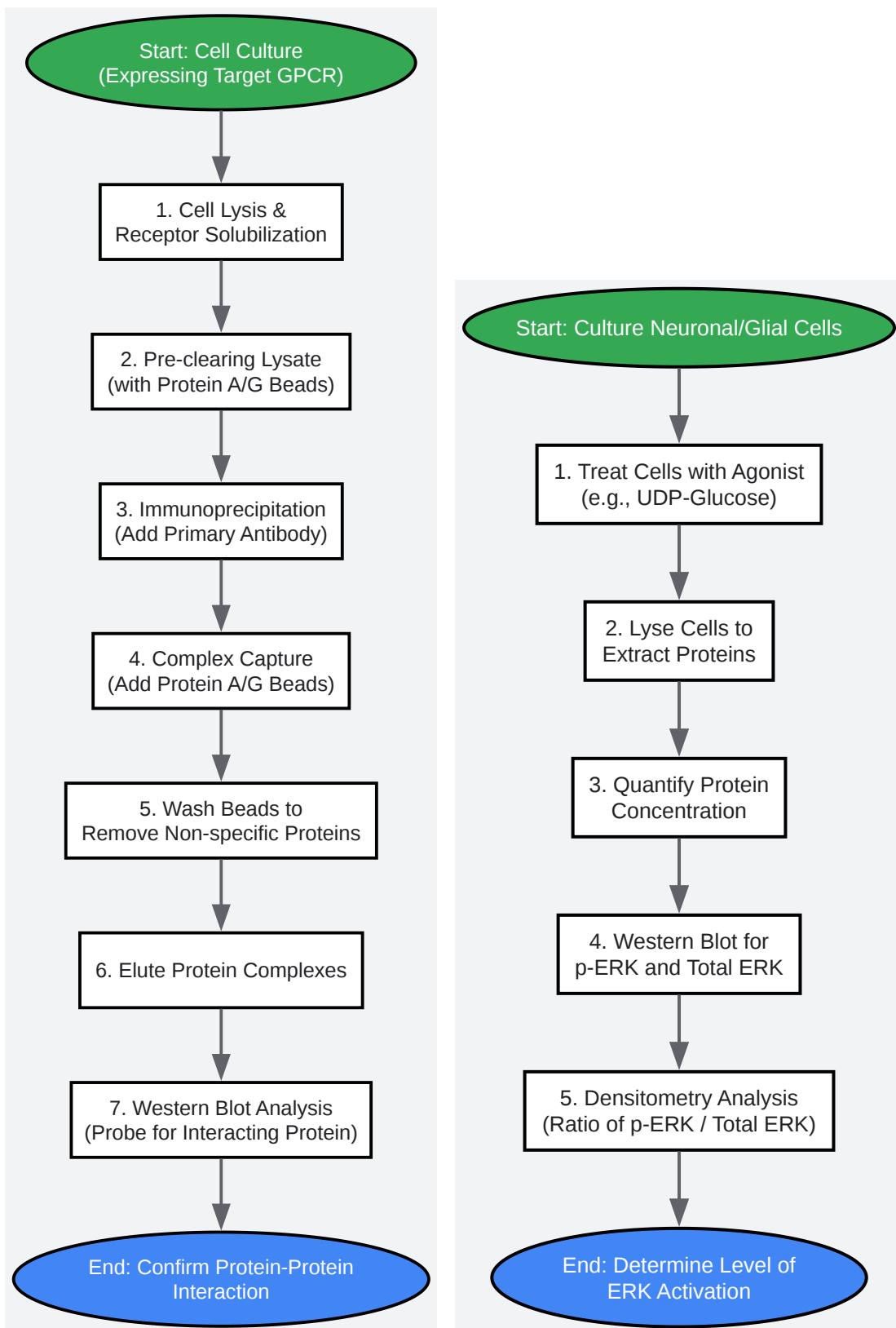
The P2Y6 Receptor Pathway: A "Find-Me" and "Eat-Me" Signal

The P2Y6 receptor is predominantly expressed on microglial cells and is preferentially activated by UDP.[2][3] Uridine triphosphate (UTP), released from stressed or damaged neurons, is rapidly converted to UDP by ectonucleotidases, establishing UDP as a key danger signal in the brain.[3][4] Activation of P2Y6 is a critical step in initiating microglial phagocytosis, a process essential for clearing cellular debris and maintaining CNS homeostasis.[4][5][6][7]

The canonical signaling cascade for the P2Y6 receptor involves its coupling to Gq proteins, which in turn activates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][9] This calcium signaling is a crucial driver of the cytoskeletal rearrangements necessary for microglial activation, migration, and phagocytosis.[10]





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